Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, particularly as a fungicide. It is a carbamate ester that exhibits strong activity against certain fungal species, making it valuable in agricultural and horticultural practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-ethenyl-4,5-diethoxyphenylamine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves:
Formation of the intermediate: The amine group of 3-ethenyl-4,5-diethoxyphenylamine reacts with isopropyl chloroformate to form the carbamate ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates and amines
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying carbamate chemistry.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural and horticultural applications
Wirkmechanismus
The mechanism of action of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate involves the inhibition of fungal growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, leading to cell lysis and death. The molecular pathways affected include the inhibition of chitin synthase and disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethofencarb: A closely related carbamate ester with similar antifungal properties.
Isopropyl 3,4-diethoxycarbanilate: Another carbamate ester with comparable chemical structure and applications
Uniqueness
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which enhances its antifungal activity and selectivity. The presence of the ethenyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Eigenschaften
CAS-Nummer |
84972-09-8 |
---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
propan-2-yl N-(3-ethenyl-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h6,9-11H,1,7-8H2,2-5H3,(H,17,18) |
InChI-Schlüssel |
ZSTJUBOJJYMXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)C=C)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.